7-Fluoro-3H-imidazo[4,5-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. For instance, the use of cesium fluoride in the reaction mixture can enhance the yield to about 91% .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Alkylation reactions under phase transfer catalysis (PTC) conditions are also common .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use halogenated derivatives as starting materials.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various alkylated imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
7-Fluoro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7-Fluoro-3H-imidazo[4,5-b]pyridine exerts its effects involves the activation of specific molecular targets and pathways. For instance, it acts on IKK-ɛ and TBK1 to activate NF-kappaB through phosphorylation . This pathway is crucial for various cellular processes, including inflammation and immune response.
Comparison with Similar Compounds
- 2-Chloro-3-nitropyridine
- 2-Fluoro-3-nitropyridine
- 6-Bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine
Uniqueness: 7-Fluoro-3H-imidazo[4,5-b]pyridine stands out due to its fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
7-fluoro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) |
InChI Key |
HQDGKIOXBQSWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1F)NC=N2 |
Origin of Product |
United States |
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